molecular formula C4H4ClFO2 B14496045 Methyl 3-chloro-2-fluoroprop-2-enoate CAS No. 65006-94-2

Methyl 3-chloro-2-fluoroprop-2-enoate

Cat. No.: B14496045
CAS No.: 65006-94-2
M. Wt: 138.52 g/mol
InChI Key: ICVCSAUHTPHDPB-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-fluoroprop-2-enoate: is an organic compound with the molecular formula C4H4ClFO2 It is a halogenated ester, characterized by the presence of both chlorine and fluorine atoms attached to a prop-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-chloro-2-fluoroprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acrylate with chlorine and fluorine sources under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of chlorine and fluorine atoms to the prop-2-enoate structure.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This process ensures high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-chloro-2-fluoroprop-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with various electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent.

    Addition Reactions: Electrophiles such as halogens, hydrogen halides, and other reactive species can add across the double bond. These reactions often require a catalyst and controlled temperature.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted esters, while addition reactions can produce halogenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 3-chloro-2-fluoroprop-2-enoate is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations.

Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated esters on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable intermediate in the synthesis of various products.

Mechanism of Action

The mechanism by which methyl 3-chloro-2-fluoroprop-2-enoate exerts its effects involves its ability to participate in various chemical reactions. The presence of chlorine and fluorine atoms enhances its reactivity, allowing it to interact with different molecular targets. The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

    Methyl 2-fluoroprop-2-enoate: Similar in structure but lacks the chlorine atom.

    Methyl 3-chloroprop-2-enoate: Similar in structure but lacks the fluorine atom.

    Methyl 2-chloro-2-fluoropropanoate: Contains both chlorine and fluorine atoms but differs in the position of the double bond.

Uniqueness: Methyl 3-chloro-2-fluoroprop-2-enoate is unique due to the presence of both chlorine and fluorine atoms attached to the prop-2-enoate backbone. This dual halogenation imparts distinct reactivity and properties, making it a valuable compound in various chemical applications.

Properties

CAS No.

65006-94-2

Molecular Formula

C4H4ClFO2

Molecular Weight

138.52 g/mol

IUPAC Name

methyl 3-chloro-2-fluoroprop-2-enoate

InChI

InChI=1S/C4H4ClFO2/c1-8-4(7)3(6)2-5/h2H,1H3

InChI Key

ICVCSAUHTPHDPB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CCl)F

Origin of Product

United States

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